Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is a heterocyclic compound with a molecular formula of C11H14N2O2. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate can be synthesized through the condensation of an alicyclic α, β-diketone with an α, β-diamine . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: A structurally related compound with similar chemical properties.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another related compound with a different functional group at the 5-position.
Uniqueness
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h6-8H,2-5H2,1H3 |
InChI Key |
RHSVJUVYFHQVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=NC=CN=C12 |
Origin of Product |
United States |
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